4-fluoro-7-methoxy-1H-indazole
Overview
Description
4-Fluoro-7-methoxy-1H-indazole is a chemical compound with the formula C₈H₇FN₂O . It is a type of chemical entity and a subclass of a chemical compound . This compound is a fluorinated indazole heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 4-fluoro-7-methoxy-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . The canonical SMILES for this compound is COC1=C2C (=C (C=C1)F)C=NN2 .Chemical Reactions Analysis
4-Fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The mass of 4-fluoro-7-methoxy-1H-indazole is 166.1527 dalton . More detailed physical and chemical properties were not found in the retrieved papers.Safety And Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on further optimizing these synthesis methods and exploring the potential medicinal applications of these compounds .
properties
IUPAC Name |
4-fluoro-7-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWTEVYVSFJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646725 | |
Record name | 4-Fluoro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-methoxy-1H-indazole | |
CAS RN |
1000341-74-1 | |
Record name | 4-Fluoro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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